molecular formula C11H11FN2O2 B13697472 2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol

2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol

Cat. No.: B13697472
M. Wt: 222.22 g/mol
InChI Key: PTZYBIURHGODQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol is a chemical compound with the molecular formula C11H11FN2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoro-5-methoxybenzaldehyde with an imidazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(2-Fluoro-5-methoxyphenyl)imidazole-5-carbaldehyde.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Fluoro-2-methylphenyl)imidazole-5-methanol
  • 2-(3-Fluoro-4-methylphenyl)imidazole-5-methanol
  • 2-(3-Fluorophenyl)imidazole-5-methanol

Uniqueness

2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H11FN2O2

Molecular Weight

222.22 g/mol

IUPAC Name

[2-(2-fluoro-5-methoxyphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H11FN2O2/c1-16-8-2-3-10(12)9(4-8)11-13-5-7(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14)

InChI Key

PTZYBIURHGODQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=NC=C(N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.